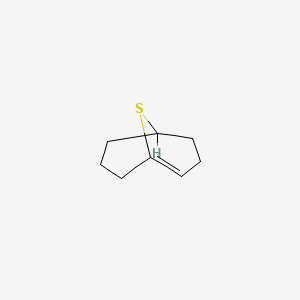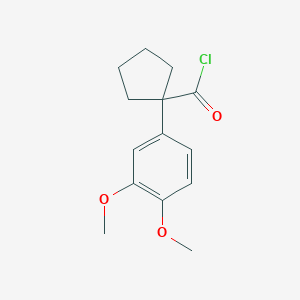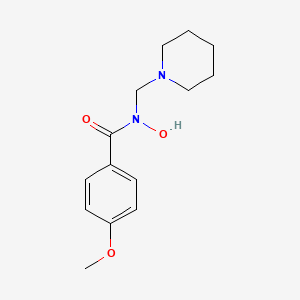
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The presence of the 4-methoxy group and the N-piperidinomethyl substitution makes this compound unique and potentially useful in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, typically involves the reaction of 4-methoxybenzohydroxamic acid with piperidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methoxy and N-piperidinomethyl substitutions.
4-Methoxybenzohydroxamic acid: Lacks the N-piperidinomethyl substitution.
N-Piperidinomethylbenzohydroxamic acid: Lacks the 4-methoxy substitution.
Uniqueness
The unique combination of the 4-methoxy group and the N-piperidinomethyl substitution in Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, enhances its ability to chelate metal ions and inhibit enzymes, making it more effective in certain applications compared to its similar compounds.
Propriétés
Numéro CAS |
40890-90-2 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-hydroxy-4-methoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(17)16(18)11-15-9-3-2-4-10-15/h5-8,18H,2-4,9-11H2,1H3 |
Clé InChI |
PEHAXVYPELDNPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N(CN2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
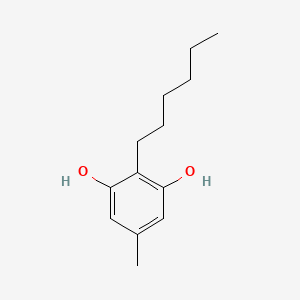
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
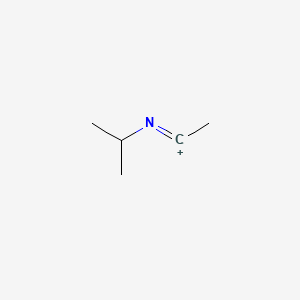
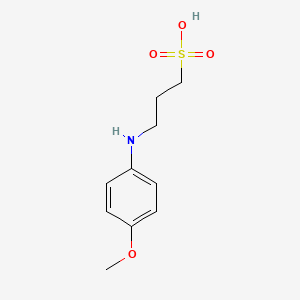
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
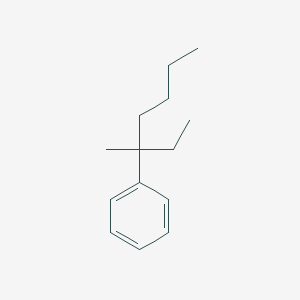
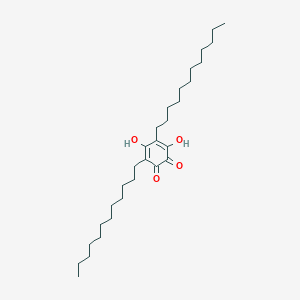
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
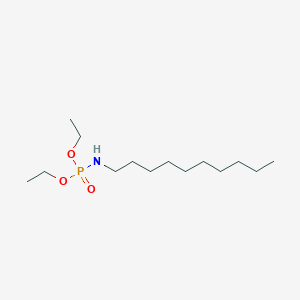
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
